4-(Bromomethyl)benzoate chemical properties and stability
4-(Bromomethyl)benzoate chemical properties and stability
An In-depth Technical Guide on the Chemical Properties and Stability of Methyl 4-(Bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3) is a pivotal chemical intermediate in the field of organic and medicinal chemistry.[1] As an ester derivative of a bromoalkylated benzoic acid, it serves as a crucial building block in the synthesis of a variety of compounds, including pharmaceuticals and complex organic materials.[2][3][] Notably, it is a key intermediate in the production of the tyrosine kinase inhibitor Imatinib, which is used in cancer therapy.[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, makes it a versatile reagent for introducing the 4-(methoxycarbonyl)benzyl moiety into molecules.[1] This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols, tailored for professionals in research and drug development.
Chemical and Physical Properties
Methyl 4-(bromomethyl)benzoate is a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and implementation.
| Property | Value | Reference |
| IUPAC Name | methyl 4-(bromomethyl)benzoate | [5] |
| Synonyms | 4-methoxycarbonylbenzyl bromide, 4-(Bromomethyl)benzoic acid methyl ester, α-Bromo-p-toluic acid methyl ester | [1][6] |
| CAS Number | 2417-72-3 | [1][5] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][5] |
| Molecular Weight | 229.07 g/mol | [1][2][5][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 57-58 °C | [1][2] |
| Boiling Point | 130-135 °C at 2 mmHg | [1][2] |
| Density | ~1.47 g/cm³ | [1] |
| Refractive Index | 1.559 | [1] |
| Purity | ≥98-99% | [1][6] |
Stability and Reactivity
While stable under recommended storage conditions, Methyl 4-(bromomethyl)benzoate is a reactive compound, largely owing to the lability of the benzylic bromide.[1][8]
Storage and Handling:
-
It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][9][10]
-
It is crucial to protect it from moisture, strong light, and heat to maintain its integrity.[1][10] The compound is a lachrymator, meaning it causes tearing, and therefore requires careful handling in a well-ventilated fume hood.[1][10]
Incompatibilities:
-
Moisture: The compound can hydrolyze in the presence of water, particularly under basic conditions, to form 4-(hydroxymethyl)benzoic acid methyl ester or 4-(bromomethyl)benzoic acid.
-
Bases/Alkalis: Strong bases can promote elimination or substitution reactions.[10]
-
Oxidizing Agents: It is incompatible with strong oxidizing agents.[10]
Hazardous Decomposition:
-
When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide).[11]
Caption: Reactivity pathways of Methyl 4-(bromomethyl)benzoate.
Experimental Protocols
Synthesis of Methyl 4-(bromomethyl)benzoate via Radical Bromination
A common method for synthesizing Methyl 4-(bromomethyl)benzoate is through the radical bromination of methyl p-toluate (B1214165) using N-bromosuccinimide (NBS).[1][3]
Materials:
-
Methyl p-toluate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)[3][12]
-
Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)[3][12]
-
Hexane
-
Ethyl acetate (B1210297) (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1.0 eq) in the chosen solvent (e.g., CCl₄).[3]
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.03 eq).[3]
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-7 hours), monitoring the reaction progress via TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.[12]
-
Filter the mixture by suction filtration to remove the succinimide.[3][12]
-
Wash the filtrate with water to remove any remaining succinimide.[13]
-
Concentrate the organic phase under reduced pressure to yield the crude product.[3]
-
Purify the crude solid by recrystallization from a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of n-heptane/ethyl acetate, to obtain pure Methyl 4-(bromomethyl)benzoate as a white crystalline solid.[12][13]
Caption: Synthesis and purification workflow.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and sensitive method for determining the purity of Methyl 4-(bromomethyl)benzoate and identifying any potential impurities.[14] The following is a general reversed-phase HPLC protocol that can be adapted.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methyl 4-(bromomethyl)benzoate reference standard
-
Volumetric flasks, pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic[14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: 227 nm (or determined by UV scan)[15]
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Solutions:
-
Diluent: Prepare the mobile phase mixture (Acetonitrile:Water).
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]
-
Sample Solution (e.g., 100 µg/mL): Prepare the sample solution in the same manner as the standard solution.[14]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no carryover or contamination.[14]
-
Inject the standard solution in duplicate to check for system suitability (e.g., retention time, peak area repeatability).
-
Inject the sample solution in duplicate.[14]
-
-
Calculation:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram using the formula: Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100
-
Safety and Handling
Methyl 4-(bromomethyl)benzoate is classified as a hazardous chemical and requires strict adherence to safety protocols.[5][8][11]
GHS Hazard Information:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[5] |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[9] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Work in a well-ventilated area, preferably a chemical fume hood.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust.[10] Wash hands thoroughly after handling.[9]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
References
- 1. innospk.com [innospk.com]
- 2. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 5. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(Bromomethyl)benzoate | 2417-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Methyl 4-(bromomethyl)benzoate - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]
- 8. canbipharm.com [canbipharm.com]
- 9. aksci.com [aksci.com]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. fishersci.com [fishersci.com]
- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 13. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. internationaljournalssrg.org [internationaljournalssrg.org]
